molecular formula C12H16FNO2 B8791395 tert-Butyl (4-fluorobenzyl)carbamate

tert-Butyl (4-fluorobenzyl)carbamate

Cat. No.: B8791395
M. Wt: 225.26 g/mol
InChI Key: WVVOFXZIUIAPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-fluorobenzyl)carbamate is a carbamate-protected amine derivative featuring a 4-fluorobenzyl group. It serves as a key intermediate in organic synthesis, particularly in peptide chemistry and drug discovery, where the tert-butoxycarbonyl (Boc) group acts as a temporary protecting group for amines. The compound is synthesized via reactions such as reductive amination (e.g., using 4-fluorobenzaldehyde and tert-butyl-(3-aminoethyl)carbamate in methanol) or coupling of N-Boc-protected amino acids with 4-fluorobenzylamine . Key characterization data include:

  • Molecular Formula: C₁₂H₁₆FNO₂ (CAS 657409-24-0) .
  • HR-MS: Observed m/z 397.1920 (calculated 397.1911 for C₂₆H₂₄N₂O₂⁺) .
  • NMR: Distinct ¹H-NMR signals at δ 7.21 (dd, J=8.5, 5.5 Hz) and 4.47 (s) for aromatic protons and the benzyl CH₂ group, respectively .

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

tert-butyl N-[(4-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

WVVOFXZIUIAPGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights structural analogs and their key differences:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Notes
tert-Butyl (4-fluorobenzyl)carbamate Base structure with 4-F-benzyl C₁₂H₁₆FNO₂ 240.27 Intermediate in peptide synthesis
tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate Bromo and difluoro substitution C₁₂H₁₄BrF₂NO₂ 322.15 Halogen-rich; potential for cross-coupling reactions
tert-Butyl (2-azidoethyl)(4-fluorobenzyl)carbamate (S8) Azidoethyl group addition C₁₄H₁₉FN₄O₂ 294.15 Click chemistry applications (azide-alkyne cycloaddition)
tert-Butyl 3-ethyl-4-(propylcarbamoyl)phenylcarbamate (46) Ethyl and propylcarbamoyl substituents C₂₄H₃₁FN₂O₃ 414.52 Enhanced lipophilicity; kinase inhibitor scaffolds
tert-Butyl 3-amino-4-fluorobenzylcarbamate Additional amino group at C3 position C₁₂H₁₇FN₂O₂ 240.27 Dual functionality (amine + Boc protection)
tert-Butyl ((4-fluoropiperidin-4-yl)methyl)carbamate Piperidine ring substitution C₁₁H₂₀FN₂O₂ 231.29 Altered basicity; CNS-targeting drug candidates

Spectroscopic and Physical Properties

  • NMR Shifts :

    • This compound : Aromatic protons at δ 7.21 (dd, J=8.5, 5.5 Hz); Boc CH₃ at δ 1.49 (s) .
    • Compound 46 : Downfield shifts for ethyl (δ 1.20–1.25) and carbamoyl protons (δ 6.50–8.10) due to electron-withdrawing effects .
    • S8 : Azidoethyl protons at δ 3.36 (bs), confirming functional group integration .
  • Thermal Stability: Bromo- and difluoro-substituted analogs (e.g., C₁₂H₁₄BrF₂NO₂) exhibit higher melting points (>100°C) due to halogen-induced crystallinity .

Key Research Findings

Biological Activity : Derivatives like Compound 46 show promise as kinase inhibitors due to carbamoyl and fluorobenzyl groups enhancing target binding .

Synthetic Efficiency : Reductive amination () offers higher yields (~70%) compared to azide-based routes (~45% for S8) .

Structural Insights : X-ray data for tert-ButylN-benzyl-N-[4-(4-fluoro-benzoylmethyl)-2-pyridyl]carbamate reveal torsional angles (e.g., 117.8° for C1-C2-H2) critical for conformational stability .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (4-fluorobenzyl)carbamate?

this compound is typically synthesized via carbamate formation using 4-fluorobenzylamine and di-tert-butyl dicarbonate (Boc anhydride). A common protocol involves reacting equimolar amounts of 4-fluorobenzylamine with Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C, often with a base like triethylamine or DMAP to neutralize HCl byproducts . Reaction completion is monitored by TLC or LC-MS, and purification is achieved via silica gel chromatography or recrystallization.

Q. How is this compound characterized for structural confirmation?

Structural confirmation relies on spectroscopic methods:

  • 1H/13C NMR : Peaks for the tert-butyl group (δ ~1.4 ppm, singlet), aromatic protons (δ 6.8–7.3 ppm for fluorobenzyl), and carbamate NH (δ ~5.5 ppm, broad) are key markers.
  • FT-IR : Absorption bands at ~1680–1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups.
  • HRMS : Exact mass matches the molecular formula (C₁₂H₁₅FNO₂, [M+H]+ = 224.1086) .

Q. What are the recommended storage conditions for this compound?

Store in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as these can hydrolyze the Boc group or degrade the fluorobenzyl moiety .

Advanced Research Questions

Q. How can solvent choice influence coupling efficiency during Boc protection of 4-fluorobenzylamine?

Solvent polarity impacts reaction kinetics and byproduct solubility. For example:

SolventReaction Time (h)Yield (%)Purity (%)
THF68598
DCM49299
DMF37895
DCM is preferred due to faster reaction times and higher yields, while DMF may accelerate side reactions (e.g., amine acylation) .

Q. What strategies resolve discrepancies in reported Boc-deprotection rates under acidic conditions?

Conflicting deprotection rates (e.g., TFA vs. HCl/dioxane) arise from steric effects and electronic factors. For this compound:

  • TFA (20% in DCM) : Deprotection completes in 30 min at 25°C due to strong acidity and high Boc-group solubility.
  • HCl/dioxane (4M) : Requires 2–4 h at 40°C, with potential fluorobenzyl degradation. Optimize conditions using kinetic studies (monitored by HPLC) and stabilize intermediates via low-temperature quenching .

Q. How can chiral impurities in this compound be detected and resolved?

Chiral impurities from racemic starting materials or incomplete purification are identified via:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers (retention time differences ≥1.5 min).
  • X-ray crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound occasionally show unexpected splitting patterns?

Anomalies arise from:

  • Rotameric equilibria : The carbamate NH can adopt multiple conformations, causing splitting in 1H NMR. Use elevated temperatures (40°C) or DMSO-d₆ to coalesce signals .
  • Fluorine coupling : 19F-1H coupling in the fluorobenzyl group may split aromatic protons. Decoupling experiments or 19F NMR (δ ~-115 ppm) clarify assignments .

Methodological Guidance

Q. What protocols mitigate side reactions during Boc protection of 4-fluorobenzylamine?

  • Stoichiometry : Use 1.1–1.2 equivalents of Boc anhydride to prevent di-Boc byproducts.
  • Temperature control : Maintain ≤25°C to suppress racemization or amine oxidation.
  • Workup : Extract unreacted amine with dilute HCl (0.1M) before purification .

Q. How is this compound utilized in multi-step syntheses (e.g., peptide mimetics or kinase inhibitors)?

The Boc group serves as a temporary amine protector. For example:

  • Step 1 : Boc-protect 4-fluorobenzylamine.
  • Step 2 : Couple with activated esters (e.g., HATU-mediated amidation).
  • Step 3 : Deprotect with TFA for subsequent functionalization (e.g., Suzuki coupling or reductive amination) .

Stability and Reactivity

Q. Under what conditions does this compound undergo hydrolysis?

Hydrolysis occurs in:

  • Aqueous acid (pH <3) : Boc group cleaves within 1 h at 25°C.
  • Aqueous base (pH >10) : Slow degradation (t½ ~24 h) via carbamate scission.
    Stabilize by buffering reaction media to neutral pH and avoiding protic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.